![molecular formula C10H11NO4 B2711711 Methyl 6-(1,3-dioxolan-2-YL)nicotinate CAS No. 849662-01-7](/img/structure/B2711711.png)
Methyl 6-(1,3-dioxolan-2-YL)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-(1,3-dioxolan-2-YL)nicotinate” is a chemical compound . It is a powder in physical form . The IUPAC name for this compound is “methyl 6-(1,3-dioxolan-2-yl)nicotinate” and its InChI code is "1S/C10H11NO4/c1-13-9(12)7-2-3-8(11-6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3" .
Molecular Structure Analysis
The molecular structure of “Methyl 6-(1,3-dioxolan-2-YL)nicotinate” is based on the InChI code "1S/C10H11NO4/c1-13-9(12)7-2-3-8(11-6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3" . This indicates that the compound has a molecular weight of 209.2 .Physical And Chemical Properties Analysis
“Methyl 6-(1,3-dioxolan-2-YL)nicotinate” is a powder in physical form . Its molecular weight is 209.2 . The storage temperature is room temperature .Scientific Research Applications
- Methyl 6-(1,3-dioxolan-2-yl)nicotinate serves as a reactant for creating ratiometric fluorescent probes. These probes specifically detect cysteine over homocysteine and glutathione. The ability to selectively target cysteine is crucial for understanding redox processes and cellular signaling pathways .
- Researchers have used this compound in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II. Calmodulin kinase II plays a pivotal role in calcium signaling and cellular responses .
- Methyl 6-(1,3-dioxolan-2-yl)nicotinate contributes to the preparation of fluorinated spirobenzofuran piperidines. These compounds act as ligands for the S1 receptor, which is involved in various physiological processes .
- In the realm of cancer research, this compound has been explored for its potential as an antitumor agent. Its unique structure and reactivity make it an interesting candidate for further investigation .
- Rhodium-catalyzed domino hydroformylation/indolization reactions benefit from the use of Methyl 6-(1,3-dioxolan-2-yl)nicotinate. These reactions allow for the regio-selective preparation of indole derivatives, which have diverse biological activities .
- Although not directly related to scientific research, it’s worth noting that the challenges faced by the chemical industry in developing new bio-based solvents are highlighted through a case study involving Methyl 6-(1,3-dioxolan-2-yl)nicotinate. This compound can be synthesized from glycerol and represents an interesting avenue for sustainable solvent development .
Fluorescent Probes for Cysteine Detection
Calmodulin Kinase II Inhibition
Spirobenzofuran Piperidines as S1 Receptor Ligands
Antitumor Agents
Regio-Selective Preparation of Indole Derivatives
Bio-Based Solvents Development
Mechanism of Action
Target of Action
Methyl esters of niacin, such as Methyl nicotinate, are often used as active ingredients in over-the-counter topical preparations indicated for muscle and joint pain . The primary targets of these compounds are likely peripheral vasodilators, which enhance local blood flow at the site of application .
Mode of Action
The action of Methyl nicotinate, a similar compound, as a rubefacient is thought to involve peripheral vasodilation . It’s possible that “Methyl 6-(1,3-dioxolan-2-YL)nicotinate” might have a similar mode of action.
Biochemical Pathways
It’s likely that the compound affects pathways related to vasodilation and pain sensation, given the effects of similar compounds .
Pharmacokinetics
Similar compounds like methyl nicotinate are typically applied topically and may be absorbed through the skin to exert their effects .
Result of Action
Similar compounds like methyl nicotinate are known to induce vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
properties
IUPAC Name |
methyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-13-9(12)7-2-3-8(11-6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMVLSGXFFCMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(1,3-dioxolan-2-YL)nicotinate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.